Cas no 449171-15-7 (BOC-D-GLU-OET DCHA)

BOC-D-GLU-OET DCHA is a synthetic amino acid derivative with versatile applications in peptide synthesis. It offers high purity and stability, ensuring reliable performance in various chemical reactions. Its unique structure facilitates efficient coupling reactions, resulting in improved yields and purity of the final products. This compound is particularly suitable for the synthesis of complex peptides and bioactive molecules.
BOC-D-GLU-OET DCHA structure
BOC-D-GLU-OET DCHA structure
Product Name:BOC-D-GLU-OET DCHA
CAS No:449171-15-7
MF:C24H44N2O6
MW:456.6
CID:324724
PubChem ID:119011003
Update Time:2025-07-22

BOC-D-GLU-OET DCHA Chemical and Physical Properties

Names and Identifiers

    • D-Glutamicacid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-ethyl ester
    • BOC-D-GLU-OET
    • Boc-D-Glu-OEt · DCHA
    • BOC-D-GLU-OET DCHA
    • Boc-D-Glu-OEt yenDCHA
    • Dicyclohexylamine (R)-4-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoate
    • D-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-ethyl ester
    • N-alpha-(t-Butoxycarbonyl)-D-glutamic acid alpha-ethyl ester dicyclohexylammonium salt
    • CID 119011003
    • (R)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid
    • D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-ethyl ester
    • 449171-15-7
    • Boc-D-Glu-OEt.DCHA
    • N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
    • Dicyclohexylamine(R)-4-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoate
    • MDL: MFCD08702735
    • Inchi: 1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
    • InChI Key: RHCHRIKJRZWBBJ-DDWIOCJRSA-N
    • SMILES: O(C(N[C@@H](C(=O)OCC)CCC(=O)O)=O)C(C)(C)C.N(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 456.31993713g/mol
  • Monoisotopic Mass: 456.31993713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 450
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114

Experimental Properties

  • Density: 1.159±0.06 g/cm3(Predicted)
  • Boiling Point: 439.0±40.0 °C(Predicted)
  • pka: 4.49±0.10(Predicted)

BOC-D-GLU-OET DCHA Pricemore >>

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Additional information on BOC-D-GLU-OET DCHA

Professional Introduction to BOC-D-GLU-OET DCHA (CAS No 449171-15-7)

The compound BOC-D-GLU-OET DCHA (CAS No 449171-15-7) represents a significant advancement in the field of peptidomimetics and protease inhibition. This compound, featuring a protected D-glutamic acid residue with an octyl ether side chain and a diisopropylethylamine (DIEA) protecting group, has garnered considerable attention due to its unique structural and functional properties. The introduction of the octyl ether moiety enhances solubility and metabolic stability, making it a promising candidate for further pharmaceutical applications.

In recent years, the development of peptidomimetics has seen remarkable progress, particularly in the design of inhibitors targeting proteases. Proteases play a crucial role in various biological processes, including inflammation, angiogenesis, and tumor growth. Therefore, inhibitors of these enzymes have become a focal point in drug discovery efforts. The BOC-D-GLU-OET DCHA compound is engineered to mimic the natural substrate of certain proteases while exhibiting improved pharmacokinetic profiles. This design approach has been validated by several studies demonstrating its efficacy in modulating enzymatic activity.

One of the most compelling attributes of BOC-D-GLU-OET DCHA is its enhanced stability against enzymatic degradation. The octyl ether side chain provides additional steric hindrance, reducing the likelihood of hydrolysis by proteases. This characteristic is particularly important in therapeutic applications where prolonged half-life can lead to more effective drug delivery. Furthermore, the use of the BOC (tert-butoxycarbonyl) protecting group ensures selective deprotection under mild acidic conditions, facilitating its integration into more complex peptide syntheses.

The application of BOC-D-GLU-OET DCHA extends beyond protease inhibition. Recent research has highlighted its potential in developing novel antibiotics and antiviral agents. The structural motif present in this compound can be modified to target specific viral proteases, offering a new avenue for combating resistant strains. For instance, studies have shown that derivatives of BOC-D-GLU-OET DCHA exhibit inhibitory activity against HIV protease, suggesting its utility in antiretroviral therapies.

The synthesis of BOC-D-GLU-OET DCHA involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the octyl ether side chain necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the process and enhance scalability. These methodologies are critical for producing sufficient quantities for both preclinical and clinical studies.

In conclusion, the compound BOC-D-GLU-OET DCHA (CAS No 449171-15-7) represents a significant contribution to the field of peptidomimetics and enzyme inhibition. Its unique structural features offer advantages in terms of stability, solubility, and metabolic resistance, making it a versatile tool for pharmaceutical development. As research continues to uncover new applications for this compound, its potential impact on therapeutic interventions is likely to grow significantly.

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